An In-depth Technical Guide to Halogenated Methoxybenzenes: Insights on 1,3-Dichloro-2-iodo-4-methoxybenzene
An In-depth Technical Guide to Halogenated Methoxybenzenes: Insights on 1,3-Dichloro-2-iodo-4-methoxybenzene
Introduction
Halogenated aromatic compounds, particularly those incorporating multiple distinct halogen atoms and a methoxy group, represent a critical class of building blocks in modern organic synthesis and medicinal chemistry. The unique interplay of electronic and steric effects imparted by chlorine, iodine, and methoxy substituents provides a versatile platform for the construction of complex molecular architectures. These scaffolds are integral to the development of novel pharmaceuticals, agrochemicals, and materials. The chloro and methoxy groups, for instance, are frequently employed in drug discovery to modulate the metabolic stability and binding affinity of molecules.
This technical guide will explore the anticipated physicochemical properties, potential synthetic strategies, and safety considerations for 1,3-Dichloro-2-iodo-4-methoxybenzene. The information presented herein is a synthesis of data from closely related and well-characterized analogs, providing a robust framework for researchers to approach the handling and application of this specific, yet sparsely documented, compound.
Predicted Physicochemical Properties
The properties of 1,3-Dichloro-2-iodo-4-methoxybenzene can be inferred from its constituent functional groups and the known data of similar molecules. The presence of two chlorine atoms and one iodine atom on the benzene ring is expected to significantly increase the molecular weight and density of the compound. The methoxy group, a common functionality in many biologically active molecules, will influence the compound's polarity and solubility.
A summary of predicted and known properties of related compounds is presented below:
| Property | Predicted for 1,3-Dichloro-2-iodo-4-methoxybenzene | 1,3-Dichloro-2-iodobenzene[1] | 1,4-Dichloro-2-iodobenzene[2][3] | 1-Chloro-2-iodo-4-methoxybenzene[4] |
| Molecular Formula | C₇H₅Cl₂IO | C₆H₃Cl₂I | C₆H₃Cl₂I | C₇H₆ClIO |
| Molecular Weight | 318.93 g/mol | 272.89 g/mol | 272.89 g/mol | 268.48 g/mol |
| Melting Point | Likely a low-melting solid | 64-67 °C | 21 °C | Not available |
| Boiling Point | Expected to be high, likely >250 °C | Not available | Not available | Not available |
| Appearance | Likely a white to off-white or pale yellow solid | Not available | Clear liquid | Not available |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) | Not available | Not available | Not available |
Synthetic Strategies
The synthesis of polysubstituted benzene derivatives like 1,3-Dichloro-2-iodo-4-methoxybenzene requires a carefully planned sequence of electrophilic aromatic substitution and/or functional group interconversion reactions. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired regiochemistry.
A plausible synthetic approach, based on established methodologies for related compounds, is outlined below. This strategy leverages the Williamson ether synthesis and subsequent halogenation steps.
Caption: Proposed two-step synthesis of 1,3-Dichloro-2-iodo-4-methoxybenzene.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,3-Dichloro-2-methoxybenzene (Williamson Ether Synthesis)
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To a stirred solution of 2,6-dichlorophenol in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
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Add methyl iodide and heat the reaction mixture to reflux.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,3-dichloro-2-methoxybenzene.
Step 2: Synthesis of 1,3-Dichloro-2-iodo-4-methoxybenzene (Electrophilic Iodination)
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Dissolve 1,3-dichloro-2-methoxybenzene in a suitable solvent, such as dichloromethane or acetic acid.
-
Add an iodinating agent. Common reagents for this transformation include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).
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The methoxy group is an activating, ortho-, para-director. Given the positions of the chlorine atoms, iodination is anticipated to occur at the para position relative to the methoxy group.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.
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After the reaction is complete, quench any remaining iodinating agent with an aqueous solution of sodium thiosulfate.
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Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization
The structure of the target compound would be confirmed using a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show two singlets or two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The methoxy group will appear as a singlet at approximately 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals: five for the aromatic carbons (one of which will be significantly downfield due to the iodine substituent) and one for the methoxy carbon.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic ring and the methyl group, C-O stretching for the ether linkage, and C-Cl and C-I stretching vibrations in the fingerprint region.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,3-Dichloro-2-iodo-4-methoxybenzene is not available, the safety precautions should be based on the hazards associated with its structural analogs. Halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2][5][6][7][8]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6][7][8]
Caption: General safety workflow for handling halogenated aromatic compounds.
Applications in Research and Drug Development
Polysubstituted aromatic rings are privileged scaffolds in medicinal chemistry. The specific substitution pattern of 1,3-dichloro-2-iodo-4-methoxybenzene offers several strategic advantages:
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Orthogonal Reactivity: The iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents without affecting the chlorine atoms. This enables the rapid generation of diverse compound libraries for screening.
-
Modulation of Physicochemical Properties: The chlorine and methoxy groups can fine-tune the lipophilicity, metabolic stability, and binding interactions of a lead compound. The methoxy group can act as a hydrogen bond acceptor, while the chlorine atoms can engage in halogen bonding.
-
Scaffold for Complex Synthesis: This compound can serve as a key intermediate in the synthesis of more complex molecules, including natural products and their analogs.
Conclusion
While direct experimental data for 1,3-Dichloro-2-iodo-4-methoxybenzene (CAS 2384443-96-1) remains elusive, a comprehensive understanding of its properties and reactivity can be extrapolated from the extensive knowledge of related halogenated methoxybenzenes. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and safe handling of this and similar compounds. The unique substitution pattern of this molecule presents significant opportunities for its application as a versatile building block in the synthesis of novel and potentially bioactive molecules. As research progresses, it is anticipated that more specific data for this compound will become available, further elucidating its potential in the fields of chemistry and drug discovery.
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- BLD Pharm. (n.d.). 4-Chloro-1-iodo-2-methoxybenzene.
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